2-Bromo-1,3,5-tri-tert-butylbenzene

Pd-catalyzed cross-coupling steric acceleration radical mechanism

As a sterically unique aryl bromide, this compound provides extreme steric congestion that accelerates Pd(0) oxidative addition and provides a definitive signature for radical mechanistic probes—properties not achievable with mono-tert-butyl or diisopropyl analogs. Procure this essential precursor for synthesizing 2,4,6-tri-tert-butylphenyl biarylphosphine ligands enabling milder Pd-catalyzed C–O cross-coupling. Requires an R&D-use-only research chemical supplier providing ≥97% purity, proper hazmat shipping exemptions for a non-DG solid, and lot-specific analytical documentation to ensure reproducibility in demanding catalytic studies.

Molecular Formula C18H29B
Molecular Weight 325.3 g/mol
CAS No. 3975-77-7
Cat. No. B1266636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3,5-tri-tert-butylbenzene
CAS3975-77-7
Molecular FormulaC18H29B
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C
InChIInChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3
InChIKeyJOKZWHPYNRDCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,3,5-tri-tert-butylbenzene (CAS 3975-77-7) Procurement Baseline: Steric Profile and Functional Identity


2-Bromo-1,3,5-tri-tert-butylbenzene (CAS 3975-77-7), also referred to as 1-bromo-2,4,6-tri-tert-butylbenzene, is a heavily sterically hindered aryl bromide featuring three tert-butyl groups at the 1, 3, and 5 positions of the benzene ring and a bromine substituent at the 2-position. Its molecular formula is C18H29Br with a molecular weight of 325.33 g/mol [1]. This compound is commercially available at purities of ≥97% (typically 97–98%) and is widely recognized as a precursor for bulky biarylphosphine ligands, sterically demanding molecular architectures, and as a mechanistic probe in palladium-catalyzed cross-coupling studies [1] .

Why Generic Aryl Bromide Substitution Fails: Critical Differentiation of 2-Bromo-1,3,5-tri-tert-butylbenzene (CAS 3975-77-7)


Sterically hindered aryl bromides cannot be treated as interchangeable commodities; the degree and geometry of steric bulk fundamentally alter reactivity, mechanistic pathways, and downstream synthetic utility. 2-Bromo-1,3,5-tri-tert-butylbenzene is distinguished from common comparators such as 1-bromo-4-tert-butylbenzene (mono-tert-butyl) and 2-bromo-1,3-diisopropylbenzene by its three bulky tert-butyl groups that create an unprecedented steric environment around the C(sp2)–Br reaction center . This extreme steric congestion paradoxically accelerates, rather than inhibits, thermal activation by Pd(0) catalysts under specific conditions—contrary to conventional oxidative addition paradigms [1]. Substituting this compound with a less hindered analog fundamentally alters reaction outcomes, eliminates access to radical-mediated pathways, and may compromise the stability or selectivity of downstream ligands and catalysts. The quantitative evidence below establishes exactly where and why this compound cannot be substituted without affecting experimental or process outcomes.

2-Bromo-1,3,5-tri-tert-butylbenzene (3975-77-7) Quantitative Differentiation Evidence for Procurement Decisions


Sterically Induced Acceleration in Pd(0)-Catalyzed Activation: Full Conversion in 1 Minute at Room Temperature

2-Bromo-1,3,5-tri-tert-butylbenzene exhibits counterintuitive reactivity in Pd(0)-catalyzed activation. Whereas sterically hindered aryl halides are generally assumed to show diminished efficiency in oxidative addition, this compound undergoes full conversion in 1 minute at room temperature on gram scale when treated with a bulky Pd(0) catalyst, representing a pronounced sterically induced acceleration effect [1]. In contrast, conventional aryl bromides with moderate steric hindrance (e.g., 2-bromo-1,3-diisopropylbenzene) do not exhibit this acceleration, as the three tert-butyl groups in 2-bromo-1,3,5-tri-tert-butylbenzene create a uniquely congested environment that favors a 1-electron halogen abstraction pathway over the typical 2-electron oxidative addition mechanism [1].

Pd-catalyzed cross-coupling steric acceleration radical mechanism

Elevated XLogP3-AA (7.6) vs. 1-Bromo-4-tert-butylbenzene (4.68): Enhanced Lipophilicity for Nonpolar Media

The computed octanol-water partition coefficient (XLogP3-AA) for 2-bromo-1,3,5-tri-tert-butylbenzene is 7.6 [1], which is substantially higher than that of 1-bromo-4-tert-butylbenzene (XLogP = 4.68) . The three tert-butyl groups contribute a 2.92 log unit increase in lipophilicity relative to the mono-tert-butyl analog. This property is directly relevant to partitioning behavior in biphasic reactions, solubility in nonpolar media, and the design of lipophilic ligands.

physicochemical properties lipophilicity partition coefficient

Steric Acceleration in Bromine Abstraction by Stannyl Radicals: Unusually Reactive Among Aryl Bromides

In reactions with tributylstannyl radicals, 2,4,6-tri-tert-butylbromobenzene (2-bromo-1,3,5-tri-tert-butylbenzene) was found to be unusually reactive compared to a series of aryl bromides, most likely owing to steric acceleration [1]. The study also noted that 2,4,6-triphenylbromobenzene exhibited similar unusual reactivity, confirming that extreme steric congestion around the C–Br bond—rather than electronic effects alone—drives this accelerated bromine abstraction [1]. Aryl bromides lacking this degree of ortho,ortho-disubstitution (e.g., 4-tert-butylbromobenzene) do not exhibit comparable acceleration.

radical chemistry steric acceleration reaction kinetics

Melting Point (168–173 °C) vs. 1-Bromo-4-tert-butylbenzene (15–16 °C): Solid-State Handling Advantage

2-Bromo-1,3,5-tri-tert-butylbenzene is a crystalline solid with a melting point of 168–173 °C (lit.) , whereas 1-bromo-4-tert-butylbenzene is a liquid at ambient temperature with a melting point of 15–16 °C . The >150 °C increase in melting point reflects the substantially higher lattice energy imparted by the three tert-butyl groups, which confers practical advantages in solid-state handling, weighing accuracy, and long-term storage stability.

physical properties melting point storage and handling

Precursor to Bulky Biarylphosphine Ligands Enabling Milder Pd-Catalyzed C–O Cross-Coupling

1-Bromo-2,4,6-tri-tert-butylbenzene has been specifically employed in the synthesis of bulky biarylphosphine ligands . The resulting ligands have been reported to participate in Pd-catalyzed C–O cross-coupling of a wide range of aryl halides and phenols under milder conditions than those required for less sterically demanding ligand scaffolds . The extreme steric bulk of the 2,4,6-tri-tert-butylphenyl group is essential for achieving this milder reactivity profile; substitution with a less hindered aryl bromide (e.g., 2-bromotoluene or 1-bromo-4-tert-butylbenzene) would yield ligands with substantially reduced steric protection and altered catalytic behavior.

ligand synthesis C–O cross-coupling biarylphosphine

Validated Research and Industrial Application Scenarios for 2-Bromo-1,3,5-tri-tert-butylbenzene (CAS 3975-77-7)


Mechanistic Probe for Distinguishing 1-Electron vs. 2-Electron Pd(0)-Catalyzed Aryl Halide Activation Pathways

2-Bromo-1,3,5-tri-tert-butylbenzene serves as a diagnostic substrate for probing whether Pd(0)-catalyzed aryl halide activation proceeds via a 1-electron radical pathway or a 2-electron oxidative addition pathway [1]. Its extreme steric bulk around the C(sp2)–Br reaction center makes it uniquely suited for this purpose; any aryl radical formed undergoes extremely rapid 1,4-H atom transfer, providing a clear mechanistic signature [1]. This application is directly supported by the observation of sterically induced acceleration giving full conversion in 1 min at room temperature [1].

Synthesis of Super-Bulky Biarylphosphine Ligands for Mild-Condition Pd-Catalyzed C–O Cross-Coupling

This compound is the essential aryl bromide precursor for synthesizing biarylphosphine ligands bearing the 2,4,6-tri-tert-butylphenyl group [1]. The resulting ligands enable Pd-catalyzed C–O cross-coupling of a wide range of aryl halides and phenols under milder conditions than those required for less sterically demanding ligand systems [1]. Researchers requiring access to this specific ligand architecture for challenging C–O bond formations should procure this compound as the requisite building block.

Studies of Steric Acceleration in Radical Bromine Abstraction Reactions

As established in the 1998 Chem. Commun. study, 2,4,6-tri-tert-butylbromobenzene exhibits unusual reactivity in bromine abstraction by tributylstannyl radicals, most likely due to steric acceleration [1]. This property makes the compound a valuable substrate for investigating steric effects in radical-mediated transformations and for achieving accelerated reaction rates in synthetic sequences where radical bromine abstraction is the key step [1].

Preparation of Sterically Protected Organometallic Intermediates and Low-Coordinate Main Group Species

The 2,4,6-tri-tert-butylphenyl group is a well-established steric protecting group in organometallic and main group chemistry, used to kinetically stabilize low-coordinate species and prevent dimerization or oligomerization. 2-Bromo-1,3,5-tri-tert-butylbenzene serves as the direct precursor for installing this protecting group via lithium-halogen exchange or Grignard formation. The high lipophilicity (XLogP = 7.6) [1] and crystalline solid state (mp 168–173 °C) also facilitate handling and purification in these synthetic sequences.

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